Cas no 1881844-13-8 (1-Heptene, 4-(chloromethyl)-4-methyl-)

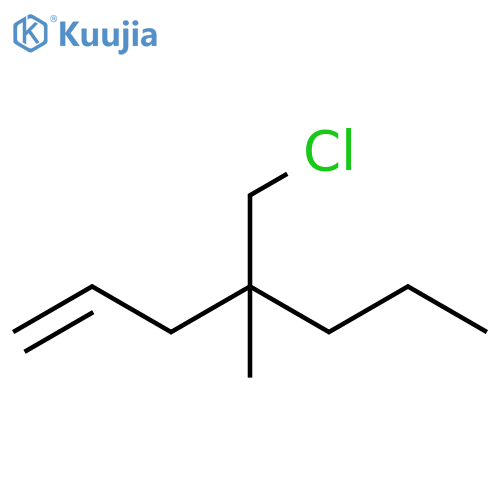

1881844-13-8 structure

商品名:1-Heptene, 4-(chloromethyl)-4-methyl-

CAS番号:1881844-13-8

MF:C9H17Cl

メガワット:160.684282064438

CID:5283824

1-Heptene, 4-(chloromethyl)-4-methyl- 化学的及び物理的性質

名前と識別子

-

- 1-Heptene, 4-(chloromethyl)-4-methyl-

-

- インチ: 1S/C9H17Cl/c1-4-6-9(3,8-10)7-5-2/h4H,1,5-8H2,2-3H3

- InChIKey: KNVAVTMGZRKOHI-UHFFFAOYSA-N

- ほほえんだ: C=CCC(CCl)(C)CCC

1-Heptene, 4-(chloromethyl)-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-675945-5.0g |

4-(chloromethyl)-4-methylhept-1-ene |

1881844-13-8 | 5.0g |

$3687.0 | 2023-03-11 | ||

| Enamine | EN300-675945-0.5g |

4-(chloromethyl)-4-methylhept-1-ene |

1881844-13-8 | 0.5g |

$1221.0 | 2023-03-11 | ||

| Enamine | EN300-675945-0.1g |

4-(chloromethyl)-4-methylhept-1-ene |

1881844-13-8 | 0.1g |

$1119.0 | 2023-03-11 | ||

| Enamine | EN300-675945-1.0g |

4-(chloromethyl)-4-methylhept-1-ene |

1881844-13-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-675945-0.05g |

4-(chloromethyl)-4-methylhept-1-ene |

1881844-13-8 | 0.05g |

$1068.0 | 2023-03-11 | ||

| Enamine | EN300-675945-0.25g |

4-(chloromethyl)-4-methylhept-1-ene |

1881844-13-8 | 0.25g |

$1170.0 | 2023-03-11 | ||

| Enamine | EN300-675945-10.0g |

4-(chloromethyl)-4-methylhept-1-ene |

1881844-13-8 | 10.0g |

$5467.0 | 2023-03-11 | ||

| Enamine | EN300-675945-2.5g |

4-(chloromethyl)-4-methylhept-1-ene |

1881844-13-8 | 2.5g |

$2492.0 | 2023-03-11 |

1-Heptene, 4-(chloromethyl)-4-methyl- 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

1881844-13-8 (1-Heptene, 4-(chloromethyl)-4-methyl-) 関連製品

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬